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Introduction
1-(2-Methylphenyl)ethanamine hydrochloride is a primary amine of interest in synthetic

chemistry and drug development. Its structure, featuring a chiral center and an aromatic ring,

necessitates thorough characterization to ensure identity, purity, and quality. This technical

guide provides an in-depth analysis of the spectroscopic data for this compound, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The interpretation of this data is crucial for researchers, scientists, and

professionals in the pharmaceutical industry. While experimental spectra for the hydrochloride

salt are not readily available in the public domain, this guide will utilize high-quality predicted

data for the free base, 1-(2-Methylphenyl)ethanamine, and draw comparisons with the well-

characterized analogue, 2-phenylethylamine, to provide a robust analytical framework. The

hydrochloride form will primarily influence the protons and carbons near the amine group in

NMR and the N-H stretching region in the IR spectrum.
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Chemical Structure and Analytical Workflow
The structural attributes of 1-(2-Methylphenyl)ethanamine are key to understanding its

spectroscopic signature. The workflow for its characterization follows a logical progression from

confirming the molecular weight and fragmentation pattern (MS) to identifying functional groups

(IR) and finally elucidating the detailed carbon-hydrogen framework (NMR).

Chemical Structure Spectroscopic Analysis Workflow

Mass Spectrometry (MS)
Determine Molecular Weight & Fragmentation

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
Elucidate C-H Framework

Structural Confirmation

Click to download full resolution via product page

Caption: Chemical structure and analytical workflow for 1-(2-Methylphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an

organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration

of proton (¹H) and carbon-¹³ (¹³C) signals, a complete structural assignment can be made.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-(2-Methylphenyl)ethanamine hydrochloride in

0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄,

CD₃OD). The choice of solvent is critical; D₂O is often used for hydrochloride salts to allow

for the exchange and subsequent disappearance of the acidic N-H protons' signal.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse program.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data for 1-(2-
Methylphenyl)ethanamine
The following table outlines the predicted ¹H NMR chemical shifts. These values are for the free

base; in the hydrochloride salt, protons α and β to the nitrogen will experience a downfield shift

due to the positive charge on the nitrogen.
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment

H-α ~4.1 - 4.3 Quartet (q) 1H

Methine proton

adjacent to the

amine and

aromatic ring

H-β ~1.4 - 1.6 Doublet (d) 3H

Methyl protons of

the ethylamine

chain

Ar-H ~7.1 - 7.4 Multiplet (m) 4H Aromatic protons

Ar-CH₃ ~2.3 - 2.5 Singlet (s) 3H
Aromatic methyl

protons

NH₂ ~1.5 - 2.5
Broad Singlet (br

s)
2H

Amine protons

(exchangeable)

Interpretation: The quartet for the H-α proton arises from coupling to the three H-β protons. The

H-β protons appear as a doublet due to coupling with the single H-α proton. The aromatic

protons will exhibit a complex multiplet pattern due to their proximity and coupling to each

other. The aromatic methyl group, having no adjacent protons, will appear as a singlet. The

amine protons often appear as a broad singlet and can exchange with D₂O, leading to their

signal disappearing, which can be a useful diagnostic tool.

Predicted ¹³C NMR Data for 1-(2-
Methylphenyl)ethanamine
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Carbon
Predicted Chemical Shift
(ppm)

Assignment

C-α ~50 - 55
Methine carbon adjacent to the

amine

C-β ~23 - 27
Methyl carbon of the

ethylamine chain

Ar-C (quaternary, C-NH) ~142 - 146
Aromatic carbon attached to

the ethylamine group

Ar-C (quaternary, C-CH₃) ~134 - 138
Aromatic carbon attached to

the methyl group

Ar-CH ~125 - 131 Aromatic methine carbons

Ar-CH₃ ~18 - 22 Aromatic methyl carbon

Interpretation: The ¹³C NMR spectrum provides a count of the unique carbon environments.

The chemical shifts are indicative of the electronic environment of each carbon. Carbons

attached to the electron-withdrawing amine group and those within the aromatic ring appear at

higher chemical shifts (downfield). In the hydrochloride salt, the C-α and the aromatic carbons

will be slightly deshielded compared to the free base.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrations of molecular bonds.

Experimental Protocol: IR Spectroscopy
Sample Preparation: For a solid sample like 1-(2-Methylphenyl)ethanamine
hydrochloride, the KBr pellet method is common. A small amount of the sample is ground

with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups in the molecule.

Characteristic IR Absorption Bands
The following table lists the expected IR absorption bands for 1-(2-Methylphenyl)ethanamine
hydrochloride. The data is compared with experimental values for 2-phenylethylamine

hydrochloride for reference.[1]

Vibrational Mode Expected Range (cm⁻¹) Interpretation

N-H Stretch 3200-2800 (broad)

Characteristic of a primary

ammonium salt (R-NH₃⁺). This

broadness is due to hydrogen

bonding.

C-H Stretch (Aromatic) 3100-3000
Stretching of C-H bonds on the

benzene ring.

C-H Stretch (Aliphatic) 3000-2850
Stretching of C-H bonds in the

ethyl and methyl groups.

N-H Bend 1600-1500
Bending vibration of the N-H

bonds in the ammonium group.

C=C Stretch (Aromatic) 1600-1450

In-plane stretching of the

carbon-carbon bonds in the

aromatic ring.

C-H Bend (Aliphatic) 1470-1370
Bending vibrations of the

aliphatic C-H bonds.

C-N Stretch 1250-1020
Stretching of the carbon-

nitrogen bond.

C-H Out-of-Plane Bend 850-750

Bending of aromatic C-H

bonds out of the plane of the

ring, indicative of substitution

pattern.
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Interpretation: The most diagnostic feature for the hydrochloride salt is the broad absorption in

the 3200-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations in the

ammonium cation. The presence of both aromatic and aliphatic C-H stretches confirms the

mixed nature of the molecule's backbone. The fingerprint region (below 1500 cm⁻¹) will contain

a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced directly into the ion source or via a

chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules.

Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is

often used with LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Predicted Mass Spectrum and Fragmentation
For 1-(2-Methylphenyl)ethanamine (Molecular Weight: 135.21 g/mol ), the EI mass spectrum is

expected to show a molecular ion peak (M⁺) at m/z 135. The most characteristic fragmentation

is the benzylic cleavage.
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m/z Proposed Fragment Interpretation

135 [C₉H₁₃N]⁺ Molecular Ion (M⁺)

120 [C₈H₁₀N]⁺

Loss of a methyl radical (•CH₃)

from the ethylamine side chain

is less likely than benzylic

cleavage. A more probable

fragment is [M-NH₂]⁺ with

rearrangement.

118 [C₉H₁₀]⁺ Loss of ammonia (NH₃)

91 [C₇H₇]⁺
Tropylium ion, a common

fragment for alkylbenzenes.

44 [C₂H₆N]⁺

Alpha-cleavage resulting in the

[CH(NH₂)(CH₃)]⁺ fragment.

This is expected to be a major

peak.

Fragmentation Pathway: The primary fragmentation pathway in EI-MS for phenethylamines

involves cleavage of the Cα-Cβ bond.[2] For 1-(2-Methylphenyl)ethanamine, this would lead to

the formation of a stable iminium cation.

1-(2-Methylphenyl)ethanamine

m/z = 135

{
[CH(NH₂)(CH₃)]⁺ |

m/z = 44}

α-cleavage

{
2-methylbenzyl radical |

m/z = 91}

α-cleavage

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation of 1-(2-Methylphenyl)ethanamine.
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Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a detailed and validated

spectroscopic profile of 1-(2-Methylphenyl)ethanamine hydrochloride. While experimental

data for this specific salt is not widely published, the combination of high-quality predicted data

for the free base and comparative analysis with structurally similar, well-documented

compounds offers a reliable framework for its characterization. This guide serves as a valuable

resource for scientists and researchers, enabling them to confidently identify and assess the

quality of this compound in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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